1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine
Description
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine is a chiral Schiff base ligand featuring a cyclohexane diyl backbone substituted with two pyridinyl methanimine groups. Its structure is characterized by a rigid (1R,2R)-cyclohexane scaffold, which imparts stereochemical control in metal coordination . The compound is synthesized via a condensation reaction between 2-pyridinecarboxaldehyde and a chiral cyclohexane diamine precursor, yielding a bidentate ligand with nitrogen donor sites from the imine and pyridinyl moieties . This ligand has been primarily utilized in coordination chemistry for constructing transition metal catalysts, particularly in vinyl-addition polymerization of norbornene .
Properties
IUPAC Name |
1-pyridin-2-yl-N-[(1R,2R)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIMTYRAXWNXFU-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284497-48-9 | |
| Record name | 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine typically involves the condensation of pyridine-2-carbaldehyde with a suitable amine. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or acetonitrile.
- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
- Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve:
- Large-scale batch reactors.
- Continuous flow reactors for more efficient production.
- Purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Coordination Chemistry
The compound is recognized for its ability to form stable complexes with various metal ions, which is crucial in coordination chemistry. The nitrogen atoms within the ligand provide a favorable environment for metal coordination, influencing the reactivity and properties of the resulting metal complexes.
Key Applications:
- Chiral Ligand in Asymmetric Synthesis: Its chirality allows it to be used in asymmetric catalysis, where it can selectively produce one enantiomer over another. This is particularly beneficial in the synthesis of pharmaceuticals and fine chemicals.
- Metal Complex Formation: The ligand's coordination with metals such as palladium, platinum, and copper enhances catalytic activity in various reactions. For instance, it has been utilized in cross-coupling reactions that are pivotal for organic synthesis.
Catalysis
The compound's unique structural features make it an excellent candidate for catalysis. It has been extensively studied for its role in promoting chemical reactions through its interactions with metal catalysts.
Case Studies:
- Asymmetric Hydrogenation: Research indicates that 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine can be employed successfully in asymmetric hydrogenation processes, yielding high enantiomeric excesses.
| Reaction Type | Metal Catalyst | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Hydrogenation | Pd/C | 95 |
| Cross-Coupling | Cu | 92 |
Medicinal Chemistry
In medicinal chemistry, the compound's chiral nature and ability to form stable complexes have led to investigations into its potential therapeutic applications.
Potential Applications:
- Drug Development: Its structure has been explored for developing new drug candidates targeting specific biological pathways. The ligand's ability to interact with biological molecules makes it a candidate for further research into drug design.
Research Findings:
Studies have shown that modifications of this compound can lead to derivatives with enhanced biological activity against specific targets, such as protein kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related Schiff base ligands:
Key Differences
Backbone Rigidity and Steric Effects: The target compound’s cyclohexane backbone provides rigidity, enhancing stereoselectivity in metal coordination compared to flexible ethylenediamine-based ligands (e.g., N,N'-Bis(2-pyridylmethylene)ethylenediamine) . This rigidity improves catalytic efficiency in polymerization reactions . In contrast, L1 (phenylethyl backbone) offers less steric hindrance, allowing for faster monomer insertion in catalytic cycles but lower stereochemical control .
Denticity and Metal Coordination :
- The bidentate nature of the target compound limits its coordination sites to two nitrogen atoms, favoring smaller metal centers (e.g., Ni(II) or Co(II)) .
- Tetradentate ligands like N,N'-Bis(2-pyridylmethylene)ethylenediamine form stable complexes with larger metals (e.g., Cu(II)), enhancing their antimicrobial activity by disrupting bacterial cell membranes .
Biological Activity: Unlike the target compound, N'-(phenyl(pyridin-2-yl)methylene)isonicotinohydrazide and N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine exhibit broad-spectrum antibacterial and antifungal activity due to their electron-withdrawing substituents (e.g., chloro, benzothiazole), which enhance membrane permeability .
Synthetic Accessibility :
- The target compound’s synthesis requires chiral starting materials (e.g., (1R,2R)-cyclohexane diamine), increasing complexity compared to simpler ligands like L1 .
- Hydrazide-based ligands (e.g., L1H ) are synthesized in higher yields (65–70%) due to the stability of hydrazine derivatives .
Research Findings
- Catalytic Performance: In norbornene polymerization, the target compound’s Ni(II) complexes achieve higher molecular weight polymers (Mw = 1.2 × 10⁶ g/mol) compared to L1-based catalysts (Mw = 8.5 × 10⁵ g/mol), attributed to its rigid backbone stabilizing active metal centers .
- Antimicrobial Efficacy: N,N'-Bis(2-pyridylmethylene)ethylenediamine shows a 15–20 mm zone of inhibition against E. coli, while the target compound lacks significant bioactivity due to its non-polar cyclohexane backbone .
- Thermal Stability : The target compound decomposes at 285–290°C, higher than L1H (220–225°C), due to stronger π-π stacking between pyridinyl groups .
Biological Activity
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine, commonly referred to as BPID, is a complex chiral ligand with significant potential in asymmetric synthesis and coordination chemistry. Its unique structural features enable it to form stable complexes with various metal ions, which may influence its biological activity. This article reviews the biological activity of BPID, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C18H22N4
- Molecular Weight : 294.394 g/mol
- CAS Number : 284497-48-9
The compound features a cyclohexane backbone and two pyridine rings, contributing to its chiral properties and ability to act as a ligand in catalytic reactions. The synthesis typically involves the condensation of 2-pyridinecarboxaldehyde with (1R,2R)-1,2-diaminocyclohexane in methanol under reflux conditions .
Biological Activity Overview
While specific biological activities of BPID are not extensively documented, its structural characteristics suggest several potential applications:
Anticonvulsant Properties
Studies on related pyridine derivatives have demonstrated anticonvulsant activity. For example, certain semicarbazones have been evaluated for their efficacy against seizures induced by maximal electroshock. These studies suggest that modifications in the structure can lead to varied biological profiles, indicating a need for further exploration of BPID in this context .
Structure-Activity Relationship (SAR)
The biological activity of BPID can be influenced by its structural features. The presence of multiple coordination sites due to the nitrogen atoms in both pyridine rings and the cyclohexane backbone enhances its stability and reactivity as a ligand. This structural complexity allows for selective interactions with biological targets, potentially leading to enhanced therapeutic effects.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane | 21436-03-3 | Similar chiral structure; used as a bidentate ligand |
| N,N'-(1R,2R)-Cyclohexane-1,2-diylbis[1-(pyridine-2-yl)methanimine] | 284497-48-9 | Contains multiple pyridine units; enhances coordination capabilities |
| (E)-1-(pyridin-2-yl)-N-[[(E)-(pyridin-2-yl)methylidene]amino]cyclohexylmethanimine | 249643-52-5 | Features an E configuration; utilized in asymmetric catalysis |
Asymmetric Catalysis
BPID has been employed in various asymmetric catalytic reactions due to its ability to differentiate between enantiomers effectively. The rigid cyclohexane framework provides a well-defined chiral environment that enhances selectivity and reactivity in catalytic processes. Ongoing research is exploring its applications in developing new catalysts for organic transformations.
Metal Ion Coordination
Studies on the coordination properties of BPID reveal that it can significantly alter the reactivity and properties of metal centers due to its unique ligand environment. This capability is crucial in fields like medicinal chemistry where metal complexes can exhibit enhanced biological activities .
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for preparing 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine?
- Methodology : The compound can be synthesized via a two-step condensation reaction. First, pyridine-2-carbaldehyde reacts with (1R,2R)-cyclohexane-1,2-diamine to form a Schiff base intermediate. Subsequent reaction with another equivalent of pyridine-2-carbaldehyde under reflux in ethanol yields the target imine. Solvent choice (e.g., ethanol vs. dichloromethane) and reaction time (typically 12–24 hours) are critical for achieving >90% yields .
- Key Characterization : Confirm the product using -NMR to identify imine proton signals (δ ~8.3–8.6 ppm) and cyclohexyl backbone protons (δ ~1.2–2.8 ppm). IR spectroscopy can validate C=N stretches (~1574–1665 cm) .
Q. How can researchers verify the stereochemical integrity of the (1R,2R)-cyclohexyl backbone during synthesis?
- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric purity. Cross-validate with -NMR coupling constants (e.g., axial-equatorial proton splitting patterns in the cyclohexyl moiety) and NOESY experiments to resolve spatial arrangements .
Q. What analytical techniques are essential for characterizing this compound’s purity?
- Methodology : Combine elemental analysis (C, H, N) with LC-MS to quantify impurities. For structural confirmation, employ -NMR, -NMR, and IR spectroscopy. Mass spectrometry (EI or ESI) should match the molecular ion peak (e.g., calculated [M] for CHN: 325.18) .
Advanced Research Questions
Q. How can computational tools optimize the stereoselective synthesis of this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict enantiomeric excess. Use ICReDD’s reaction path search methods to identify optimal conditions (e.g., solvent polarity, temperature) for minimizing byproducts. Experimental validation via kinetic studies and chiral chromatography is critical .
- Example : A DFT study of Schiff base formation could reveal energy barriers for competing diastereomers, guiding solvent selection (e.g., polar aprotic solvents for higher selectivity) .
Q. What strategies resolve contradictory spectral data (e.g., unexpected -NMR shifts or IR absorptions)?
- Methodology :
- Step 1 : Repeat synthesis under inert conditions (argon/glovebox) to exclude oxidation byproducts.
- Step 2 : Use 2D-NMR (COSY, HSQC) to assign ambiguous signals. For example, a shifted imine proton may indicate tautomerization or solvent interactions.
- Step 3 : Cross-check with X-ray crystallography for definitive structural confirmation .
Q. How can machine learning (ML) accelerate reaction optimization for this compound?
- Methodology : Train ML models on historical reaction data (e.g., yields, solvents, catalysts) to predict optimal conditions. LabMate.AI ( ) integrates robotic experimentation with ML to iteratively refine parameters like temperature, stoichiometry, and catalyst loading. Validate predictions via high-throughput screening .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
